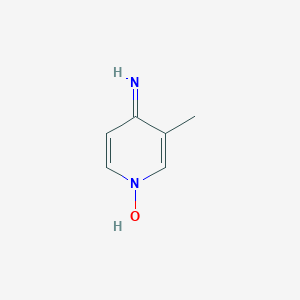

(4e)-4-Imino-3-methylpyridin-1(4h)-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-3-methylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENSTGVWCDAJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=CC1=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289712 | |

| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-24-0 | |

| Record name | NSC63057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4e 4 Imino 3 Methylpyridin 1 4h Ol

Retrosynthetic Analysis and Precursor Identification Strategies

A logical retrosynthetic analysis for (4E)-4-Imino-3-methylpyridin-1(4H)-ol, which exists in tautomeric equilibrium with 4-amino-3-methylpyridine-1-oxide, suggests that the primary disconnection is the C-N bond of the imino/amino group. This leads to the identification of a key precursor: 3-methyl-4-nitropyridine (B157339) N-oxide . The nitro group at the 4-position can be selectively reduced to an amino group, which then tautomerizes to the imino form.

Further disconnection of 3-methyl-4-nitropyridine N-oxide points to 3-methylpyridine-1-oxide as the preceding intermediate. The introduction of a nitro group at the 4-position of the pyridine (B92270) N-oxide ring is a standard electrophilic aromatic substitution. Finally, 3-methylpyridine-1-oxide can be obtained through the N-oxidation of commercially available 3-methylpyridine (B133936) . This multi-step approach forms the basis of the classical synthetic pathway.

Classical Synthetic Approaches for Pyridine Derivatives and Their Adaptation

The classical synthesis of (4E)-4-Imino-3-methylpyridin-1(4H)-ol is a well-defined three-step sequence starting from 3-methylpyridine.

The synthesis proceeds through the following key transformations:

N-Oxidation of 3-Methylpyridine: The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3-methylpyridine to form 3-methylpyridine-1-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in glacial acetic acid or perbenzoic acid in benzene. orgsyn.org

Nitration of 3-Methylpyridine-1-oxide: The subsequent step is the nitration of 3-methylpyridine-1-oxide to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine N-oxide. This electrophilic substitution is generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, or potassium nitrate (B79036) in sulfuric acid. orgsyn.orggoogle.com

Reduction of 3-Methyl-4-nitropyridine N-oxide: The final step is the selective reduction of the nitro group to an amino group, affording the target compound. A common method for this transformation is the use of iron powder in the presence of a mineral acid, such as hydrochloric or sulfuric acid. semanticscholar.org This method is often preferred for its selectivity in reducing the nitro group without affecting the N-oxide functionality.

The efficiency of each synthetic step can be optimized by careful control of reaction parameters.

For the N-oxidation of 3-methylpyridine, the reaction temperature and the concentration of hydrogen peroxide are crucial. Heating the reaction mixture can increase the rate of reaction, but excessive temperatures can lead to side reactions. The yield of 3-methylpyridine-1-oxide is typically in the range of 73-77%. orgsyn.org

In the nitration step, the temperature must be carefully controlled to prevent unwanted side reactions and ensure the regioselective introduction of the nitro group at the 4-position. The use of potassium nitrate in sulfuric acid can sometimes offer a more controlled reaction compared to fuming nitric acid. google.com

The reduction of 3-methyl-4-nitropyridine N-oxide is a critical step where selectivity is paramount. The choice of reducing agent and reaction conditions determines the success of this transformation. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to the reduction of both the nitro group and the N-oxide. The use of iron in acidic media is a classic and effective method for the selective reduction of the nitro group. semanticscholar.org The yield for this step can be as high as 85-90% when using iron and ethyl acetate (B1210297) for extraction. researchgate.net

Below is an interactive data table summarizing the reaction conditions for the classical synthesis:

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1. N-Oxidation | 3-Methylpyridine | 30% Hydrogen Peroxide, Glacial Acetic Acid | - | 70 ± 5 | 24 h | 73-77 |

| 2. Nitration | 3-Methylpyridine-1-oxide | Fuming Nitric Acid, Sulfuric Acid | - | 100-105 | 2 h | ~62 |

| 3. Reduction | 3-Methyl-4-nitropyridine N-oxide | Iron, Hydrochloric Acid | Water | Reflux | - | 80-85 |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.

While a complete one-pot synthesis from 3-methylpyridine to the final product is challenging due to incompatible reaction conditions, it is conceivable to combine certain steps. For instance, a one-pot oxidation and nitration of pyridine derivatives has been explored. google.com Such an approach would reduce the need for isolation and purification of the intermediate 3-methylpyridine-1-oxide, thereby saving time and resources. However, careful optimization would be required to control the selectivity of both reactions in a single pot.

The development of new catalysts can significantly improve the synthesis of (4E)-4-Imino-3-methylpyridin-1(4H)-ol from a green chemistry perspective.

For the nitration step, solid acid catalysts could potentially replace the corrosive and hazardous mixture of sulfuric and nitric acids. These catalysts are often reusable and can lead to cleaner reactions with easier work-up procedures.

In the reduction of the nitro group, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium (B1175870) formate (B1220265) presents a milder and often more selective alternative to metal-acid reductions. organic-chemistry.org This method avoids the use of strong acids and high pressures of hydrogen gas. Furthermore, photocatalytic deoxygenation of N-O bonds using rhenium complexes has been reported as a modern and efficient reduction method for pyridine N-oxides, which could be adapted for the selective reduction of the nitro group. nih.govchemrxiv.org The application of such green methodologies can lead to higher yields, reduced waste, and a more sustainable synthetic process. researchgate.netrasayanjournal.co.incitedrive.comnih.govijpsonline.com

Purification and Isolation Techniques for (4E)-4-Imino-3-methylpyridin-1(4H)-ol and Its Intermediates

The purification and isolation of (4E)-4-Imino-3-methylpyridin-1(4H)-ol, along with its synthetic intermediates, are critical for obtaining a product of high purity. The techniques employed are largely dictated by the physical and chemical properties of the compounds at each stage of the synthesis, such as polarity and crystallinity.

A primary intermediate in the synthesis of the target molecule is 3-methyl-4-nitropyridine 1-oxide . Following its synthesis, a common purification strategy involves a multi-step process. Initially, the reaction mixture is neutralized, often leading to the precipitation of the crude product. This solid is then collected by filtration. To further purify this intermediate, a series of extractions are performed. For instance, the collected solid can be extracted with a hot solvent like chloroform, which is effective in dissolving the desired product while leaving behind inorganic salts. The combined organic extracts are then washed and dried. The final purification of 3-methyl-4-nitropyridine 1-oxide is typically achieved through recrystallization from a suitable solvent, such as acetone, to yield a crystalline solid.

The final product, which exists in a tautomeric equilibrium between 4-amino-3-methylpyridine 1-oxide and (4E)-4-Imino-3-methylpyridin-1(4H)-ol, requires careful purification to remove any remaining reagents or byproducts from the reduction step. The purification of aminopyridine N-oxides often employs column chromatography. Given the polar nature of these compounds, a polar stationary phase like silica (B1680970) gel is commonly used. The choice of the mobile phase is crucial for effective separation. A typical solvent system for such polar compounds is a mixture of a relatively nonpolar solvent and a more polar solvent, with the polarity of the mixture being gradually increased. For aminopyridine N-oxides, a common eluent system is a gradient of methanol (B129727) in a chlorinated solvent like dichloromethane. In cases where the compound adheres strongly to the silica gel, the addition of a small amount of a basic modifier, such as ammonia (B1221849) in methanol, can facilitate elution.

Following chromatographic purification, recrystallization is often employed to obtain the final product in a highly pure, crystalline form. The selection of an appropriate solvent or solvent system for recrystallization is determined by the solubility of the compound at different temperatures. For aminopyridine derivatives, solvents such as ethanol (B145695), ethyl acetate, or mixtures containing these solvents are often effective. For example, a crude solid may be dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below summarizes the common purification techniques and associated solvent systems for the key compounds in the synthesis of (4E)-4-Imino-3-methylpyridin-1(4H)-ol.

| Compound Name | Purification Technique | Typical Solvent System |

| 3-methyl-4-nitropyridine 1-oxide | Extraction | Chloroform |

| 3-methyl-4-nitropyridine 1-oxide | Recrystallization | Acetone |

| 4-amino-3-methylpyridine 1-oxide | Column Chromatography | Methanol/Dichloromethane gradient |

| 4-amino-3-methylpyridine 1-oxide | Column Chromatography | Ammonia in Methanol/Dichloromethane (for basic compounds) |

| 4-amino-3-methylpyridine 1-oxide | Recrystallization | Ethanol or Ethyl Acetate |

It is important to note that the specific conditions for purification, such as the exact solvent ratios for chromatography or the choice of recrystallization solvent, may need to be optimized based on the specific impurities present in the crude product. Techniques such as Thin Layer Chromatography (TLC) are invaluable for monitoring the progress of the purification process.

Spectroscopic Characterization and Elucidation of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize the constitution and stereochemistry of (4E)-4-imino-3-methylpyridin-1(4H)-ol.

1H NMR and 13C NMR Chemical Shift Analysis for Structural Confirmation

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electronic effects of the heteroatoms and substituents.

Pyridine (B92270) Ring Protons (H-2, H-5, H-6): These protons would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the pyridine ring nitrogen and the N-oxide group. Based on data for similar pyridine N-oxides, the H-2 and H-6 protons are expected at approximately δ 8.0-8.5 ppm, while the H-5 proton would likely be found further upfield. rsc.orgchemicalbook.com

Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group at the C-3 position, likely in the range of δ 2.2-2.5 ppm.

Imino Proton (=NH): The imino proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the δ 5.0-9.0 ppm range.

Hydroxyl Proton (-OH): The N-hydroxy proton is also expected to be a broad singlet, with a chemical shift that is highly variable due to hydrogen bonding and exchange with protic solvents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the ring carbons are influenced by the nitrogen atom, the N-oxide group, the methyl group, and the imino group. The C-4 carbon, attached to the imino group, and the carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most downfield. acs.orgmdpi.com

Imino Carbon (C=N): The carbon of the imino group is anticipated to resonate in the highly deshielded region of δ 150-165 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield aliphatic region, typically around δ 15-25 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for (4E)-4-Imino-3-methylpyridin-1(4H)-ol

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.1 – 8.4 | 138 – 142 |

| C-3 | - | 130 – 135 |

| C-4 | - | 155 – 160 |

| H-5 | 7.2 – 7.5 | 120 – 125 |

| H-6 | 8.0 – 8.3 | 135 – 140 |

| -CH₃ | 2.2 – 2.5 | 18 – 22 |

| =NH | 5.0 – 9.0 (broad) | - |

| -OH | Variable (broad) | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, a key correlation would be observed between the adjacent H-5 and H-6 protons, confirming their connectivity on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon in the ring (C-2, C-5, C-6) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. nih.gov Expected key correlations include:

The methyl protons (-CH₃) showing correlations to C-3 and C-2.

The H-2 proton correlating with C-3 and C-4.

The H-5 proton correlating with C-3, C-4, and potentially the imino carbon.

The imino proton (=NH) showing correlations to C-4 and C-5, which would firmly establish the position of the imino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about stereochemistry. For (4E)-4-imino-3-methylpyridin-1(4H)-ol, a NOESY experiment would be essential to confirm the (E) configuration of the imino group. A spatial correlation (NOE) would be expected between the imino proton (=NH) and the H-5 proton. The absence of an NOE between the imino proton and the methyl group would further support this assignment.

Dynamic NMR Studies of Configurational Isomerism and Tautomeric Exchange in (4E)-4-Imino-3-methylpyridin-1(4H)-ol

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic molecular processes that occur on the NMR timescale. acs.orgbohrium.com

Configurational Isomerism: The C=N double bond of the imino group could theoretically exist in either (E) or (Z) configuration. The interconversion between these isomers via rotation around the C=N bond is typically a high-energy process. Variable-temperature NMR could be used to investigate this. If both isomers were present and interconverting, one might observe separate sets of signals at low temperatures that coalesce into averaged signals as the temperature is raised.

Tautomeric Exchange: This molecule presents possibilities for prototropic tautomerism. For instance, the proton from the N-hydroxyl group could migrate to the imine nitrogen, forming a 4-(hydroxyamino)-3-methylpyridine N-oxide tautomer. Similarly, the imine proton could exchange with the hydroxyl proton. Such exchange processes can be studied by DNMR. researchgate.net If a tautomeric equilibrium exists, temperature-dependent changes in the NMR spectrum, such as signal broadening, coalescence, and sharpening, would allow for the determination of the kinetic and thermodynamic parameters of the exchange process.

Vibrational Spectroscopy (FT-IR and Raman) Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These two techniques are often complementary; for instance, symmetrical, non-polar bonds often give strong Raman signals but weak IR absorptions. youtube.com

Characteristic Absorption Band Assignments and Functional Group Identification

The vibrational spectra are expected to show characteristic bands corresponding to the various functional groups present in (4E)-4-imino-3-methylpyridin-1(4H)-ol.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-2800 cm⁻¹ due to the N-hydroxyl group, which is likely involved in hydrogen bonding.

N-H Stretch: The imino N-H stretching vibration is expected to appear in the 3400-3200 cm⁻¹ region. Its intensity and position can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The imine (C=N) and pyridine ring (C=C/C=N) stretching vibrations are expected in the 1650-1450 cm⁻¹ region. These bands are often coupled and can be strong in both IR and Raman spectra. researchgate.net

N-O Stretch: The pyridine N-oxide N-O stretching vibration typically gives rise to a strong absorption in the IR spectrum, usually found in the 1300-1200 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies for (4E)-4-Imino-3-methylpyridin-1(4H)-ol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3200 – 2800 | Strong, Broad | Weak |

| N-H stretch (imino) | 3400 – 3200 | Medium | Medium |

| Aromatic C-H stretch | 3100 – 3000 | Medium | Strong |

| Aliphatic C-H stretch | 2980 – 2850 | Medium | Medium |

| C=N stretch (imine) | 1650 – 1620 | Strong | Medium-Strong |

| Pyridine Ring stretches | 1610 – 1450 | Strong | Strong |

| N-O stretch | 1300 – 1200 | Strong | Weak |

| Ring Breathing | ~1000 | Weak | Strong |

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is highly sensitive to the local environment of the molecule, making it a powerful tool for studying intermolecular interactions.

Conformational Analysis: While the pyridine ring itself is rigid and planar, the orientations of the N-ol and imino substituents could lead to different conformations. However, significant conformational isomerism is not expected for this structure. The vibrational modes, particularly those involving out-of-plane bending, would be sensitive to the molecular symmetry and planarity. jocpr.com

Intermolecular Interactions: The primary intermolecular interaction expected for this molecule is hydrogen bonding. The presence of both a hydrogen bond donor (-OH group) and acceptor (imine nitrogen, N-oxide oxygen) suggests that strong intermolecular hydrogen bonds will form, particularly in the solid state. This would be evident in the IR spectrum by a significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band. researchgate.net The N-H stretching band of the imino group may also be broadened and shifted if it participates in hydrogen bonding. Comparing the spectra from the solid state with those from a dilute solution in a non-polar solvent can help distinguish between intra- and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry serves as a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For (4E)-4-Imino-3-methylpyridin-1(4H)-ol, with a chemical formula of C₆H₈N₂O, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured mass.

The high-resolution mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Hypothetical HRMS Data for (4E)-4-Imino-3-methylpyridin-1(4H)-ol

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 125.0715 | 125.0713 | -1.6 |

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion and analyze the resulting fragment ions. This analysis provides valuable insights into the molecule's structure and the relative strengths of its chemical bonds. The fragmentation of the [M+H]⁺ ion of (4E)-4-Imino-3-methylpyridin-1(4H)-ol would likely proceed through several characteristic pathways, including the loss of small neutral molecules.

A plausible fragmentation pathway could involve the initial loss of a hydroxyl radical (•OH) from the N-oxide moiety, followed by subsequent cleavages of the pyridine ring. Another potential fragmentation could be the loss of carbon monoxide (CO) or the elimination of the imino group. By carefully analyzing the m/z values of these fragment ions, a detailed picture of the molecular connectivity can be constructed.

X-ray Crystallography and Solid-State Structure of (4E)-4-Imino-3-methylpyridin-1(4H)-ol

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of (4E)-4-Imino-3-methylpyridin-1(4H)-ol would be expected to exhibit significant intermolecular hydrogen bonding. The presence of the N-hydroxyl group (N-OH) and the imino group (C=NH) provides both hydrogen bond donors and acceptors. These interactions would likely play a crucial role in the formation of a stable, three-dimensional crystal lattice.

The precise geometric parameters obtained from X-ray diffraction data offer a detailed view of the molecular structure. The bond lengths within the pyridine ring would be expected to show some degree of aromatic character, though the presence of the N-oxide and imino groups would influence the electron distribution. The C=N bond of the imino group would exhibit a typical double bond length.

Table 2: Hypothetical X-ray Crystallographic Data for Selected Bonds and Angles in (4E)-4-Imino-3-methylpyridin-1(4H)-ol

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths | |

| N1-O1 | 1.38 |

| C4=N2 | 1.29 |

| C3-C(methyl) | 1.51 |

| Bond Angles | |

| C2-N1-C6 | 120.5 |

| C3-C4-C5 | 118.2 |

| C3-C4=N2 | 121.0 |

| Dihedral Angle |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions within (4E)-4-Imino-3-methylpyridin-1(4H)-ol

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The structure of (4E)-4-Imino-3-methylpyridin-1(4H)-ol contains a conjugated system encompassing the pyridine ring and the imino group, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The electronic transitions would likely be of the π → π* and n → π* type. The π → π* transitions, typically of higher energy, would be associated with the conjugated π-system of the ring, while the lower energy n → π* transitions would involve the non-bonding electrons on the oxygen and nitrogen atoms. The specific λmax values would be influenced by the solvent polarity.

Table 3: Hypothetical UV-Vis Absorption Data for (4E)-4-Imino-3-methylpyridin-1(4H)-ol in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Transition |

|---|---|---|

| 275 | 12,000 | π → π* |

Reactivity and Transformation Pathways of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridin-1(4H)-ol ring system exhibits reactivity towards electrophiles that is markedly different from that of its parent pyridine counterpart. While pyridine itself is highly resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom, the N-oxide functionality (present here as the N-ol tautomer) activates the ring for such reactions. scripps.eduwikipedia.orgimperial.ac.uk The oxygen atom can donate electron density into the ring, particularly activating the positions ortho and para to the nitrogen atom (the C2, C4, and C6 positions).

In (4E)-4-Imino-3-methylpyridin-1(4H)-ol, the 4-position is occupied. The directing effects of the remaining substituents—the activating N-ol group, the activating methyl group at C3, and the imino group at C4—determine the regioselectivity of substitution at the available C2, C5, and C6 positions.

N-ol group: Strongly activating and C2/C6 directing.

3-Methyl group: Activating and C2/C4/C6 directing. Since C4 is blocked, it directs to C2 and C6.

Considering these combined influences, electrophilic attack is most likely to occur at the C2 and C6 positions, which are activated by both the N-ol and the methyl group. The C5 position is sterically accessible but less electronically activated. Computational studies on pyridine-N-oxide nitration suggest that the para product is often favored, but with the para position blocked here, ortho-substitution is expected. rsc.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Electrophile (Reagent) | Reaction | Predicted Major Product(s) |

| NO₂+ (HNO₃/H₂SO₄) | Nitration | (4E)-4-Imino-3-methyl-2-nitropyridin-1(4H)-ol and (4E)-4-Imino-3-methyl-6-nitropyridin-1(4H)-ol |

| Br₂ (FeBr₃) | Bromination | (4E)-2-Bromo-4-imino-3-methylpyridin-1(4H)-ol and (4E)-6-Bromo-4-imino-3-methylpyridin-1(4H)-ol |

| SO₃ (H₂SO₄) | Sulfonation | (4E)-4-Imino-3-methyl-1-hydroxypyridine-2-sulfonic acid and (4E)-4-Imino-3-methyl-1-hydroxypyridine-6-sulfonic acid |

| R-Cl (AlCl₃) | Friedel-Crafts Alkylation | Reaction is unlikely to proceed due to coordination of the Lewis acid catalyst with the N-ol oxygen or imino nitrogen. |

Nucleophilic Attack and Addition Reactions at the Imino Group

The carbon-nitrogen double bond of the imino group is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. rsc.org This reactivity is analogous to that of the carbonyl group in ketones and aldehydes. The reaction is typically facilitated by acid catalysis, which protonates the imine nitrogen, enhancing the electrophilicity of the carbon atom. openstax.orgunizin.org

A wide variety of nucleophiles can add across the C=N bond, leading to the formation of a new C-Nu bond and the corresponding 4-amino-3-methylpyridin-1(4H)-ol derivative after protonation of the nitrogen.

Key Nucleophilic Addition Reactions:

Reduction: Catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., NaBH₄) can reduce the imino group to an amino group, yielding 4-amino-3-methylpyridin-1(4H)-ol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add an alkyl or aryl group to the imine carbon, producing secondary amines upon workup. acs.org

Cyanide Addition: The addition of cyanide (e.g., from HCN or KCN) forms an α-aminonitrile, a versatile synthetic intermediate.

Table 2: Products of Nucleophilic Addition to the Imino Group

| Nucleophile (Reagent) | Product Class | Specific Product Name |

| Hydride (NaBH₄) | Primary Amine | 4-Amino-3-methylpyridin-1(4H)-ol |

| Methylmagnesium bromide (CH₃MgBr) | Secondary Amine | 3-Methyl-4-(methylamino)pyridin-1(4H)-ol |

| Phenyl lithium (C₆H₅Li) | Secondary Amine | 3-Methyl-4-(phenylamino)pyridin-1(4H)-ol |

| Cyanide (KCN/H⁺) | α-Aminonitrile | 2-(3-Methyl-1-oxido-1,4-dihydropyridin-4-yl)acetonitrile |

Rearrangement Reactions and Intramolecular Cyclization Pathways

The structural framework of (4E)-4-Imino-3-methylpyridin-1(4H)-ol allows for potential rearrangement reactions, particularly under thermal or photochemical conditions. One notable potential transformation is analogous to the Beckmann rearrangement. organic-chemistry.orgmasterorganicchemistry.com If the imino group were to be derivatized into an oxime (C=N-OH), treatment with acid could induce a rearrangement. In the Beckmann rearrangement of phenyl 2-pyridyl ketoxime, the group anti-periplanar to the departing hydroxyl group migrates to the nitrogen atom. acs.orgacs.org For an oxime derived from the title compound, this could lead to the formation of a substituted N-pyridylformamide derivative, depending on which group (the pyridyl ring or the imino substituent) migrates.

Intramolecular cyclization pathways could be engineered by introducing appropriate functional groups. For instance, functionalization of the imino nitrogen with a side chain containing an electrophilic center could lead to cyclization onto the pyridine ring, particularly at the electron-rich C5 position.

Oxidation-Reduction Chemistry of the Pyridin-1(4H)-ol Moiety

The pyridin-1(4H)-ol group is central to the oxidation-reduction chemistry of the molecule. This moiety is a tautomer of a pyridine N-oxide, which is remarkably resistant to many standard reducing agents but can be deoxygenated under specific conditions. google.com

Reduction (Deoxygenation): The most common reaction of the N-ol group is its reduction to the corresponding pyridine. This transformation is crucial in synthetic strategies where the N-oxide functionality is used to direct substitution on the pyridine ring and is subsequently removed. thieme-connect.com A variety of reagents can accomplish this deoxygenation.

Table 3: Reagents for the Reduction of the Pyridin-1(4H)-ol Moiety

| Reagent | Conditions | Product |

| Phosphorus trichloride (B1173362) (PCl₃) | Heat | (4E)-N,3-Dimethylpyridin-4-imine |

| Raney Nickel / H₂ | Catalytic Hydrogenation | (4E)-N,3-Dimethylpyridin-4-imine |

| Iron powder / H₂O-CO₂ | Green Chemistry Conditions | (4E)-N,3-Dimethylpyridin-4-imine rsc.org |

| Tetrahydroxydiboron | Mild, Selective Conditions | (4E)-N,3-Dimethylpyridin-4-imine thieme-connect.com |

Functional Group Interconversions Involving the Methyl and Hydroxyl Substituents

The peripheral methyl and hydroxyl (N-ol) groups offer additional sites for chemical modification.

Reactions of the Methyl Group: The methyl group attached to the pyridine ring can undergo oxidation to various levels. The specific product depends on the choice of oxidizing agent and the reaction conditions. bme.hu This is a common strategy for synthesizing pyridine carboxylic acids. acs.orggoogle.comgoogle.com

Table 4: Oxidation Products of the 3-Methyl Group

| Oxidizing Agent | Product Functional Group | Specific Product Name |

| Selenium Dioxide (SeO₂) | Aldehyde | (4E)-4-Imino-1-hydroxypyridine-3-carbaldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | (4E)-4-Imino-1-hydroxypyridine-3-carboxylic acid |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Hydroxymethyl (via intermediate) | (4E)-4-Imino-3-(hydroxymethyl)pyridin-1(4H)-ol |

Reactions of the Hydroxyl (N-ol) Substituent: The primary interconversion of the N-ol group is its removal via reduction, as detailed in section 4.4. Another possibility is O-alkylation or O-acylation. While less common than for phenols, pyridine N-oxides can be alkylated on the oxygen atom under certain conditions, forming pyridinium (B92312) salts. arkat-usa.org A similar reaction could potentially lead to the formation of a 1-alkoxy-4-imino-3-methylpyridinium salt. Etherification of related pyridinol systems has been achieved, suggesting that derivatization of the N-ol oxygen is feasible. nih.govnih.gov

Reaction Kinetics and Mechanistic Studies of (4E)-4-Imino-3-methylpyridin-1(4H)-ol Transformations

Electrophilic Aromatic Substitution: The mechanism follows the classical SEAr pathway. An electrophile attacks the π-system of the pyridine ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The activating N-ol and methyl groups stabilize the positive charge in the transition state, accelerating the reaction compared to unsubstituted pyridine. rsc.org The regioselectivity is determined by the relative stability of the possible sigma complexes for attack at the C2, C5, and C6 positions.

Nucleophilic Addition to the Imino Group: This reaction proceeds via a two-step mechanism. openstax.orglibretexts.org

Nucleophilic Attack: The nucleophile adds to the electrophilic carbon of the C=N double bond, forming a tetrahedral intermediate with a negative charge on the nitrogen atom. This step is generally reversible.

Deoxygenation of the N-ol Moiety: The mechanism of reduction varies with the reagent. For example, with trivalent phosphorus reagents like PCl₃, the reaction involves nucleophilic attack by the N-oxide oxygen onto the phosphorus atom, followed by fragmentation that results in the pyridine and the corresponding phosphine (B1218219) oxide.

These proposed mechanisms provide a framework for understanding the reactivity of (4E)-4-Imino-3-methylpyridin-1(4H)-ol and for predicting the outcomes of its various chemical transformations.

Tautomeric Equilibria and Isomerism of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Identification and Characterization of Putative Tautomeric Forms

The molecular structure of (4E)-4-Imino-3-methylpyridin-1(4H)-ol allows for the existence of several potential tautomeric forms. Prototropic tautomerism, involving the migration of a proton, gives rise to distinct isomers with different bonding arrangements. The principal tautomers in equilibrium are the Imino-ol, the Pyridone-amino, and the Pyridinium-N-oxide forms.

(4E)-4-Imino-3-methylpyridin-1(4H)-ol (Imino-ol Form): This is the phenolic form, characterized by a hydroxyl group attached to the nitrogen atom of the pyridine (B92270) ring and an external imino (C=NH) group at the 4-position.

4-Amino-3-methylpyridin-1(4H)-one (Pyridone-amino Form): Analogous to the well-studied equilibrium in 4-hydroxypyridine, this tautomer exists as a pyridone. chemtube3d.com This form features a carbonyl group (C=O) within the ring and an amino (-NH2) group at the 4-position. The pyridone form often benefits from increased stability due to the strength of the carbon-oxygen double bond and favorable aromatic character. researchgate.net In many solvents, this amide-like tautomer is the predominant species. chemtube3d.com

4-Amino-3-methyl-1-hydroxypyridinium (N-oxide Form): This tautomer exists as a zwitterion, formally a pyridinium-N-oxide. It is characterized by a positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen. Pyridine-N-oxides are known to be planar molecules with a significant dipole moment and a basicity that is considerably lower than their parent pyridine counterparts. wikipedia.orgscripps.edu

The relative stability and population of these tautomers are not fixed but exist in a dynamic equilibrium that is highly sensitive to environmental conditions.

Influence of Solvent Polarity and pH on Tautomeric Ratios

The position of the tautomeric equilibrium is profoundly influenced by the surrounding medium, particularly the polarity of the solvent and the pH of the solution. mdpi.com

Solvent Polarity: The ability of a solvent to stabilize different tautomers is a key determinant of the equilibrium ratio. mdpi.com The capacity of a solvent to engage in hydrogen bonding is a particularly dramatic influence on the tautomerization process. nih.gov

Non-polar solvents (e.g., chloroform, dioxane) are expected to favor the least polar tautomer, the Imino-ol form.

Polar aprotic solvents (e.g., DMSO) can stabilize the increased dipole moment of the Pyridone-amino form.

Polar protic solvents (e.g., water, ethanol) are anticipated to strongly favor the more polar Pyridone-amino and N-oxide tautomers. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating and stabilizing the C=O and N-H groups of the pyridone form and the charged centers of the N-oxide form. researchgate.netnih.gov

Influence of pH: The acidity or basicity of the medium alters the protonation state of the molecule, thereby shifting the tautomeric equilibrium.

Acidic Conditions (Low pH): Protonation is likely to occur at the basic imino nitrogen or the ring nitrogen, creating cationic species and favoring forms that can best accommodate the positive charge.

Basic Conditions (High pH): Deprotonation of the N-OH group (in the Imino-ol or N-oxide form) or the N-H group (in the Pyridone-amino form) will generate anionic species, again shifting the equilibrium.

The following interactive table illustrates the hypothetical distribution of tautomers in various solvents, demonstrating the expected shifts in equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical Ratio (Imino-ol : Pyridone-amino : N-oxide) |

|---|---|---|---|

| Chloroform | 4.8 | Imino-ol | 70 : 25 : 5 |

| Acetone | 21 | Pyridone-amino | 15 : 80 : 5 |

| DMSO | 47 | Pyridone-amino | 5 : 90 : 5 |

| Water | 80 | Pyridone-amino / N-oxide | <1 : 70 : 30 |

Temperature Dependence of Tautomeric Equilibria and Kinetic Interconversion

Temperature is another critical variable that affects both the thermodynamic and kinetic aspects of tautomerism.

Thermodynamic Effects: The equilibrium constant (Keq) for the interconversion between tautomers is temperature-dependent. According to thermodynamic principles, an increase in temperature will favor the population of the higher-energy tautomer. nih.gov By studying the equilibrium at various temperatures, key thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization process can be determined.

Kinetic Effects: The rate of interconversion between tautomers increases with temperature. At low temperatures, the exchange can be slow enough to allow for the observation of individual tautomers by methods like NMR spectroscopy. As the temperature rises, the rate of interconversion increases. When the rate becomes fast on the spectroscopic timescale, the signals for the individual tautomers broaden, coalesce, and eventually sharpen into a single, population-averaged signal. ox.ac.ukvnu.edu.vn The free energy of activation (ΔG‡) for this interconversion can be calculated from the coalescence temperature. ox.ac.uk

The table below provides hypothetical thermodynamic data for the Imino-ol ⇌ Pyridone-amino equilibrium.

| Temperature (K) | Keq ([Pyridone]/[Imino-ol]) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 273 | 15.0 | -6.1 | -10.0 | -14.3 |

| 298 | 10.5 | -5.7 | ||

| 323 | 7.7 | -5.3 |

Spectroscopic Probes for Tautomeric Distribution and Dynamics

Several spectroscopic techniques are indispensable for investigating the complex equilibria and rapid dynamics of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of tautomers in solution.

Chemical Shifts: Each tautomer presents a unique electronic environment, resulting in distinct chemical shifts for its ¹H, ¹³C, and ¹⁵N nuclei. For instance, the Pyridone-amino form would exhibit a characteristic ¹³C signal for its carbonyl carbon (C=O) at a downfield shift (approx. 170-180 ppm), which would be absent in the Imino-ol tautomer. researchgate.net ¹⁵N NMR is particularly effective, as the chemical shifts of nitrogen atoms are highly sensitive to their hybridization and bonding environment (e.g., imino vs. amino vs. pyridinium). researchgate.net

Variable-Temperature (VT) NMR: This technique is crucial for studying the dynamics of interconversion. ox.ac.uk By recording spectra at different temperatures, one can observe the transition from a slow-exchange regime (separate signals for each tautomer) to a fast-exchange regime (a single averaged signal), allowing for the calculation of the activation barriers for the proton transfer. nih.govresearchgate.net

UV-Vis Spectroscopy: The different electronic conjugations of the tautomers lead to distinct absorption spectra.

Absorption Maxima (λmax): Each tautomer will have a characteristic λmax. The pyridone form, with its cross-conjugated system, is expected to absorb at a different wavelength than the imino-ol or N-oxide forms.

UV-Vis Titrations: By systematically varying the solvent polarity or pH and recording the corresponding changes in the UV-Vis spectrum, the relative concentrations of the tautomers can be quantified. rsc.org The appearance of one or more isosbestic points—wavelengths at which the molar absorptivity of all species in equilibrium is the same—provides strong evidence for a two- or multi-component equilibrium.

The following table summarizes the expected spectroscopic characteristics for the putative tautomers.

| Tautomer | Expected ¹³C NMR Signal (ppm) | Expected ¹⁵N NMR Signature | Hypothetical UV-Vis λmax (nm) |

|---|---|---|---|

| Imino-ol | No C=O signal; C4-OH ~155-165 | Three distinct signals for N1-OH, C=NH, and ring N | ~275 |

| Pyridone-amino | C4=O ~170-180 | Signals for N1-H and C-NH2 | ~255, ~310 |

| N-oxide | No C=O signal; C4-NH2 ~150-160 | Signals for N⁺-O⁻ and C-NH2 | ~285 |

Configurational Isomerism (E/Z) at the Imino Double Bond and Its Stereochemical Control

Beyond tautomerism, (4E)-4-Imino-3-methylpyridin-1(4H)-ol also exhibits configurational isomerism at the exocyclic carbon-nitrogen double bond (C=N). This type of stereoisomerism, known as E/Z isomerism, arises due to the restricted rotation around the double bond. docbrown.info

The designation "(4E)" in the compound's name specifies a particular stereoisomer. According to the Cahn-Ingold-Prelog priority rules, the substituents on each atom of the double bond are ranked. The 'E' configuration (from the German entgegen, meaning opposite) indicates that the higher-priority groups on the carbon and nitrogen atoms are on opposite sides of the double bond plane. youtube.com The alternative configuration is 'Z' (zusammen, meaning together).

Stereochemical Control: The preference for the E or Z isomer is governed by several factors:

Steric Hindrance: The primary factor is often steric repulsion. In (4E)-4-Imino-3-methylpyridin-1(4H)-ol, the E configuration likely places the hydrogen on the imino nitrogen away from the bulky methyl group at the 3-position of the pyridine ring, minimizing steric strain. The Z isomer would force these groups into closer proximity, resulting in an energetically less favorable conformation.

Electronic Effects: The electronic nature of the substituents and the ring system can influence the stability of the isomers through effects like dipole-dipole interactions or conjugation.

Reaction Conditions: The stereochemical outcome can be controlled during synthesis. The choice of reagents, catalysts, and reaction conditions can selectively favor the formation of one isomer over the other. nih.gov

Interconversion between E and Z isomers is typically a high-energy process, as it requires the temporary breaking of the π-component of the C=N bond. This can sometimes be achieved through the input of thermal or photochemical energy.

Computational and Theoretical Investigations of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Quantum Chemical Calculations of Molecular Structure and Geometry Optimization

The initial step in the computational investigation of any molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying a broad range of molecules. A DFT study of (4E)-4-Imino-3-methylpyridin-1(4H)-ol would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to accurately model the electron density and, consequently, the ground state properties of the molecule. Such calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. For similar nitrogen-containing heterocyclic compounds, DFT has been successfully used to determine structural parameters. researchgate.netnih.gov

Ab Initio Methods and Comprehensive Basis Set Selection for High Accuracy

For even higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods are more computationally intensive but are based on first principles of quantum mechanics without empirical parameters. The choice of the basis set is critical in both DFT and ab initio calculations, with larger and more complex basis sets generally providing more accurate results at a higher computational expense. A comprehensive study would likely involve calculations with several basis sets to ensure the convergence of the results.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. For (4E)-4-Imino-3-methylpyridin-1(4H)-ol, a computational analysis would map the distribution of these orbitals and calculate the energy gap, offering insights into its potential chemical behavior.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure.

IR Frequencies: Calculations of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. nih.govresearchgate.net These theoretical spectra show the characteristic vibrational modes and can aid in the interpretation of experimental IR data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to approximations in the theoretical models. nih.gov

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. nih.gov These calculations can predict the absorption maxima (λmax) and help understand the electronic nature of the transitions.

Thermodynamic Stability and Energetics of Tautomers and Conformers

Many molecules can exist in different forms called tautomers or conformers. (4E)-4-Imino-3-methylpyridin-1(4H)-ol could potentially exist in different tautomeric forms, for instance, involving the migration of a proton. Computational chemistry can be used to calculate the relative energies of these different forms to determine the most stable isomer. researchgate.net Similarly, the molecule may have different spatial arrangements of its atoms (conformers) due to rotation around single bonds. By calculating the energies of these conformers, the most stable conformation can be identified.

Reaction Pathway Modeling and Transition State Calculations for Chemical Transformations

Theoretical calculations can also be used to model chemical reactions involving (4E)-4-Imino-3-methylpyridin-1(4H)-ol. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state can then be used to calculate the activation energy of the reaction, providing insights into the reaction kinetics. This type of analysis would be crucial for understanding the reactivity and potential chemical transformations of the title compound. For related compounds, transition state calculations have been used to understand tautomerization processes. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

The primary goal of MD simulations in this context is to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them. This is achieved by solving Newton's equations of motion for the system, allowing the molecule's atoms to move and interact over a period of time. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.

Key areas of investigation in a typical MD simulation study would include the rotational barriers around key single bonds, such as the C-N imino bond and the bond connecting the methyl group to the pyridin-ol ring. The planarity of the ring system and the orientation of the N-ol and imino groups are also of significant interest.

Conformational Space Analysis

To explore the conformational landscape, simulations would be initiated from an optimized low-energy structure of (4E)-4-Imino-3-methylpyridin-1(4H)-ol, likely obtained from quantum mechanical calculations. The simulation would then be run for a sufficient duration (typically nanoseconds to microseconds) to ensure that the molecule has adequately sampled a wide range of possible conformations.

Analysis of the simulation trajectory would focus on key dihedral angles that define the molecule's shape. For instance, the dihedral angle involving the pyridin-ol ring and the imino group would reveal the degree of rotational freedom and the most probable orientations of this substituent. Similarly, the rotation of the 3-methyl group would be monitored. The results of such an analysis are often visualized using a Ramachandran-like plot, which shows the probability of finding the molecule in a particular conformational state.

Table 1: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation of (4E)-4-Imino-3-methylpyridin-1(4H)-ol in a Vacuum

| Dihedral Angle | Description | Predominant Angle (degrees) | Energy Barrier (kcal/mol) |

| O1-N1-C4-N(imino) | Defines the orientation of the N-ol group relative to the imino group | 0° and 180° | ~5-7 |

| C2-C3-C(methyl)-H | Describes the rotation of the 3-methyl group | 60°, 180°, 300° | ~2-3 |

| C3-C4-N(imino)-H | Indicates the orientation of the imino hydrogen | 180° (anti-periplanar) | ~8-10 |

Note: The data in this table is illustrative and represents typical expected values for a molecule of this type. It is not based on published experimental or computational results for (4E)-4-Imino-3-methylpyridin-1(4H)-ol.

Solvent Effects

The presence of a solvent can have a profound impact on the conformational preferences and dynamic behavior of a molecule. MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. Simulations would typically be performed in a range of solvents with varying polarities, such as water, methanol (B129727), and dimethyl sulfoxide (DMSO), to understand how solvent-solute interactions modulate the conformational equilibrium.

The analysis of these simulations would focus on several key aspects:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the N-ol and imino groups of the solute and the surrounding solvent molecules would be quantified. This is crucial for understanding the solvation of the molecule.

Radial Distribution Functions (RDFs): RDFs would be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This provides a detailed picture of the local solvent structure around the molecule.

Dipole Moment Fluctuations: The simulations would track the fluctuations in the molecule's dipole moment, which can be influenced by both conformational changes and the surrounding solvent environment. Changes in dipole moment are often correlated with the solvatochromic effects observed in experimental UV-Vis spectroscopy.

Table 2: Illustrative Solvent Effects on the Properties of (4E)-4-Imino-3-methylpyridin-1(4H)-ol from Theoretical Simulations

| Solvent | Dielectric Constant | Average Dipole Moment (Debye) | Predominant Conformer |

| Vacuum | 1 | 3.5 | Planar |

| Toluene | 2.4 | 4.2 | Slightly Twisted |

| Methanol | 33 | 5.8 | Planar (H-bonded) |

| Water | 80 | 6.5 | Planar (Strongly H-bonded) |

Note: This table is a hypothetical representation of the kind of data that would be generated from molecular dynamics simulations in different solvent environments. The values are not derived from actual simulations of (4E)-4-Imino-3-methylpyridin-1(4H)-ol.

Coordination Chemistry and Metal Complexation of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Ligating Properties of the Imino Nitrogen and Hydroxyl Oxygen Atoms

(4E)-4-Imino-3-methylpyridin-1(4H)-ol possesses two primary donor atoms for metal coordination: the nitrogen atom of the imino group (>C=N-) and the oxygen atom of the N-oxide functionality (-N+-O⁻). This dual-functionality allows the molecule to act as a potentially bidentate ligand, chelating to a metal center to form a stable ring structure.

The imino nitrogen is a soft donor site, favoring coordination with transition metals. The lone pair of electrons on the nitrogen can be readily donated to a metal ion, forming a coordinate covalent bond. The coordination environment around the imino nitrogen is influenced by the steric hindrance of the methyl group at the 3-position of the pyridine (B92270) ring.

The oxygen atom of the pyridine-N-oxide group is a hard donor, making it suitable for coordination with a variety of metal ions, including both transition metals and main group metals. Pyridine-N-oxides are known to bind to metals through the oxygen atom. wikipedia.org The N⁺-O⁻ bond is highly polar, with a significant negative charge on the oxygen atom, enhancing its ability to act as a Lewis base. nih.govthieme-connect.de The delocalization of electron density within the pyridine ring can influence the nucleophilicity of the oxygen atom. thieme-connect.de The coordination of the hydroxyl oxygen can lead to the formation of stable chelate rings when the imino nitrogen is also involved in bonding to the same metal center.

Synthesis and Characterization of Metal Complexes with (4E)-4-Imino-3-methylpyridin-1(4H)-ol

The synthesis of metal complexes with (4E)-4-Imino-3-methylpyridin-1(4H)-ol can typically be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion will dictate the final structure of the complex.

Transition metal complexes of ligands containing imino and hydroxyl groups have been extensively studied. researchgate.net For (4E)-4-Imino-3-methylpyridin-1(4H)-ol, it is anticipated that it would form stable complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The coordination can occur through both the imino nitrogen and the hydroxyl oxygen, leading to the formation of chelate complexes. researchgate.netresearchgate.net The general formula for such complexes is often [ML₂], where L represents the deprotonated ligand. researchgate.net The geometry of these complexes can vary from square planar to tetrahedral or octahedral, depending on the coordination number of the metal ion and the steric constraints of the ligand. nih.govnahrainuniv.edu.iqresearchgate.net

For example, a copper(II) complex could potentially adopt a square planar geometry with the ligand acting as a bidentate N,O-donor. researchgate.net The synthesis would likely involve the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), with the ligand in a solvent like ethanol (B145695) or methanol (B129727).

Main group metals are also capable of forming complexes with (4E)-4-Imino-3-methylpyridin-1(4H)-ol, primarily through the hard oxygen donor of the N-oxide group. Tin(II) and other main group elements can coordinate to the ligand. nih.govnahrainuniv.edu.iq The synthesis of these complexes would follow similar procedures to those for transition metals, involving the reaction of a main group metal salt with the ligand. The resulting complexes are often characterized by their solid-state structures and spectroscopic properties.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, EPR, XAS)

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in complexes of (4E)-4-Imino-3-methylpyridin-1(4H)-ol.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (imino) and N-O (N-oxide) bonds upon complexation provide direct evidence of coordination. A shift in the C=N stretching frequency to a lower wavenumber is indicative of the imino nitrogen's involvement in coordination. researchgate.net Similarly, a shift in the N-O stretching vibration can confirm the participation of the hydroxyl oxygen in bonding to the metal ion. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) and d-d transitions are often observed in the UV-Vis region for transition metal complexes. nih.govrdd.edu.iq These spectral features can help in determining the coordination environment around the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II) or Co(II), EPR spectroscopy is a powerful tool to probe the electronic structure and the nature of the metal-ligand bond. The g-values and hyperfine coupling constants obtained from EPR spectra can provide insights into the symmetry of the complex and the degree of covalency in the metal-ligand bonds.

X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the local coordination environment of the metal atom, including bond distances and coordination numbers, even in non-crystalline samples.

Electronic and Magnetic Properties of Metal Complexes and Their Theoretical Interpretation

The electronic and magnetic properties of metal complexes derived from (4E)-4-Imino-3-methylpyridin-1(4H)-ol are determined by the nature of the metal ion and the ligand field environment.

Electronic Properties: The electronic properties can be investigated using techniques like cyclic voltammetry to determine the redox behavior of the complexes. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, bonding, and spectroscopic properties of the complexes. researchgate.net

Magnetic Properties: The magnetic susceptibility of the complexes can be measured to determine their magnetic moments, which provides information about the number of unpaired electrons and the spin state of the metal ion. researchgate.netresearchgate.net For example, a copper(II) complex would be expected to be paramagnetic, while a zinc(II) complex would be diamagnetic. The magnetic properties can be further rationalized through theoretical models that consider the electronic structure of the complex.

Ligand Exchange and Reactivity within Coordination Spheres

The reactivity of metal complexes of (4E)-4-imino-3-methylpyridin-1(4H)-ol, particularly concerning the exchange of the ligand itself or other ligands within the coordination sphere, is a critical aspect of its coordination chemistry. While specific kinetic and mechanistic studies on this particular ligand are not extensively documented in publicly available literature, the principles governing ligand exchange in coordination compounds, especially those with related pyridine-based ligands, provide a strong framework for understanding its expected behavior.

Ligand exchange reactions are fundamental to the application of coordination complexes in areas such as catalysis, sensing, and medicinal chemistry. The lability or inertness of a ligand in a complex dictates its utility. For complexes of (4E)-4-imino-3-methylpyridin-1(4H)-ol, both the exchange of the iminopyridinol ligand and the substitution of other coordinated ligands (e.g., solvents, anions) are of interest.

The electronic properties of (4E)-4-imino-3-methylpyridin-1(4H)-ol are significantly influenced by the interplay between the electron-donating hydroxyl group (-OH) at the 1-position and the imino group (=NH) at the 4-position, along with the methyl group (-CH3) at the 3-position. The hydroxyl group, particularly in its deprotonated form as an N-oxide, is a strong σ-donor and π-donor, which generally leads to strong metal-ligand bonds and potentially slower ligand exchange rates. Conversely, the imino group's electronic character can be modulated upon coordination. The methyl group introduces a degree of steric hindrance and also acts as a weak electron-donating group, which can influence the accessibility of the metal center and the stability of the coordination sphere.

The mechanism of ligand exchange in square planar and octahedral complexes, common geometries for transition metals, can proceed through associative, dissociative, or interchange pathways. The preferred mechanism will depend on several factors including the nature of the metal ion, its oxidation state, the steric bulk of the ligands, and the reaction conditions.

Factors Influencing Ligand Exchange Rates:

| Factor | Influence on Ligand Exchange Rate | Rationale |

| Metal Ion | Varies significantly. For instance, ligand exchange is typically faster for Pd(II) than for Pt(II). acs.org | The lability of the metal ion is a key determinant. Factors like ionic radius, d-electron configuration, and effective nuclear charge play a role. |

| Substituents on the Pyridine Ring | Electron-donating groups can increase the electron density at the metal center, potentially slowing down dissociative pathways but facilitating associative ones. Electron-withdrawing groups have the opposite effect. acs.orgacs.org | Substituents modulate the electronic properties of the ligand and, consequently, the strength of the metal-ligand bond. |

| Steric Hindrance | Increased steric bulk around the metal center generally favors dissociative mechanisms and can accelerate ligand exchange by destabilizing the ground state. | The methyl group at the 3-position of the title compound may introduce moderate steric hindrance. |

| Incoming Ligand | The nature of the incoming ligand (nucleophilicity, concentration) is crucial for associative pathways. | Stronger nucleophiles will generally lead to faster substitution rates in an associative mechanism. |

| Solvent | Coordinating solvents can participate in the exchange process, often through a solvent-assisted pathway. researchgate.net | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. |

Hypothetical Ligand Exchange Data:

Due to the absence of specific experimental data for (4E)-4-imino-3-methylpyridin-1(4H)-ol, the following table presents hypothetical rate constants for a generic ligand substitution reaction to illustrate the expected trends based on the principles discussed.

Reaction: [M(L)Xn] + Y → [M(L)Xn-1Y] + X

| Metal (M) | Incoming Ligand (Y) | Rate Constant (k, s⁻¹) | Proposed Mechanism |

| Pd(II) | Pyridine | 1.2 x 10⁻² | Associative |

| Pt(II) | Pyridine | 3.5 x 10⁻⁵ | Associative |

| Ru(II) | PPh₃ | 8.7 x 10⁻⁴ | Dissociative |

| Fe(II) | CO | 5.1 x 10⁻³ | Interchange |

This data is illustrative and intended to show relative trends in ligand exchange rates.

The reactivity of the coordinated (4E)-4-imino-3-methylpyridin-1(4H)-ol ligand itself is another important consideration. The imine group presents a potential site for nucleophilic attack or protonation/deprotonation, which could be modulated by coordination to a metal center. Similarly, the N-oxide oxygen can exhibit varying degrees of basicity and nucleophilicity depending on the metal ion it is coordinated to. These reactive sites could be exploited for catalytic transformations or for the synthesis of more complex molecular architectures.

Synthesis and Reactivity of Derivatives and Analogues of 4e 4 Imino 3 Methylpyridin 1 4h Ol

Structural Modifications at the Pyridine (B92270) Ring (e.g., Halogenation, Alkylation, Nitration)

The pyridine ring of (4E)-4-imino-3-methylpyridin-1(4H)-ol is a prime target for structural modifications, allowing for the introduction of various functional groups that can modulate its electronic properties and reactivity.

Halogenation: Electrophilic halogenation of the pyridine ring is anticipated to occur at positions ortho and para to the activating hydroxylamino group. However, the imino group's directing effects must also be considered. Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely yield mono- and di-halogenated products. The precise regioselectivity would be influenced by steric hindrance from the methyl group at the 3-position.

Alkylation: Friedel-Crafts alkylation could introduce alkyl groups onto the pyridine ring. The reaction, typically catalyzed by a Lewis acid, would likely favor substitution at the less sterically hindered positions. The choice of alkylating agent and reaction conditions would be crucial to control the degree of alkylation and prevent side reactions.

Nitration: Nitration of the pyridine ring can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The strongly activating nature of the N-ol group would direct the nitro group to the positions ortho and para to it. The reaction conditions would need to be carefully controlled to avoid over-nitration or degradation of the starting material.

Illustrative Data on Pyridine Ring Modifications:

| Modification | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | (4E)-2-bromo-4-imino-3-methylpyridin-1(4H)-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | (4E)-2-chloro-4-imino-3-methylpyridin-1(4H)-ol |

| Nitration | HNO₃/H₂SO₄ | (4E)-4-imino-3-methyl-2-nitropyridin-1(4H)-ol |

Derivatization of the Imino Group (e.g., Acylation, Alkylation, Reduction)

The exocyclic imino group presents a versatile handle for a variety of chemical transformations.

Acylation: The imino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction would convert the imino nitrogen into an amide, thereby altering its electronic properties and hydrogen bonding capabilities.

Alkylation: Alkylation of the imino nitrogen can be accomplished with alkyl halides. This reaction would lead to the formation of a secondary amine functionality within the exocyclic group. The reactivity would be dependent on the nature of the alkylating agent and the reaction conditions.

Reduction: The imino group can be reduced to the corresponding amino group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This transformation would yield 4-amino-3-methylpyridin-1-ol, a compound with significantly different chemical properties.

Expected Products from Imino Group Derivatization:

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-((E)-(1-hydroxy-3-methylpyridin-4(1H)-ylidene)methyl)acetamide |

| Alkylation | Methyl iodide | (E)-N,3-dimethyl-1-hydroxypyridin-4(1H)-imine |

| Reduction | Sodium borohydride | 4-amino-3-methylpyridin-1-ol |

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The N-hydroxyl group is another key site for functionalization, enabling the synthesis of a range of O-substituted derivatives.

Etherification: Etherification of the hydroxyl group can be achieved via Williamson ether synthesis, reacting the parent compound with an alkyl halide in the presence of a base. This would result in the formation of N-alkoxy derivatives.

Esterification: The hydroxyl group can be esterified using acyl chlorides or anhydrides. This reaction, often carried out in the presence of a base like pyridine, would yield N-acyloxy derivatives. Such modifications can significantly impact the compound's solubility and electronic character. The modification of hydroxyl groups is a common strategy in medicinal chemistry to alter the properties of parent compounds nih.gov.

Exploration of Positional Isomers and Related Pyridin-1(4H)-ol Derivatives

The synthesis of positional isomers and related pyridin-1(4H)-ol derivatives is crucial for establishing structure-activity relationships. For instance, moving the methyl group to other positions on the pyridine ring would create a series of isomers with potentially different biological and chemical properties. The synthesis of related structures, such as 3-aminopyridin-2(1H)-ones, has been explored through multi-step reaction sequences, highlighting the potential for creating diverse heterocyclic scaffolds nih.gov.

Comparative Reactivity Studies of Synthesized Analogues

Systematic studies comparing the reactivity of the synthesized analogues are essential to understand the influence of each structural modification. For example, the introduction of an electron-withdrawing group like a nitro group on the pyridine ring is expected to decrease the basicity of the imino nitrogen and the nucleophilicity of the ring. Conversely, an electron-donating alkyl group would have the opposite effect.

Comparative studies on the reactivity of different pyridinols have shown that the position of the hydroxyl group significantly influences the nucleophilic character of the ring nitrogen versus the hydroxyl oxygen researchgate.net. Similar comparative studies on the analogues of (4E)-4-imino-3-methylpyridin-1(4H)-ol would provide valuable insights into their chemical behavior. For instance, comparing the rates of acylation of the imino group across a series of ring-substituted analogues would quantify the electronic effects of the substituents.

Advanced Methodologies and Future Directions in 4e 4 Imino 3 Methylpyridin 1 4h Ol Research

Application of Flow Chemistry and Microfluidics in Synthesis

The synthesis of pyridine (B92270) derivatives, traditionally conducted under batch conditions, can be significantly enhanced through the adoption of flow chemistry and microfluidics. These technologies offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, increased safety, and better scalability.

Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the risk of thermal runaways. For the synthesis of (4E)-4-Imino-3-methylpyridin-1(4H)-ol, a multi-step process could be streamlined into a continuous operation, eliminating the need for isolation and purification of intermediates. For instance, established pyridine syntheses like the Bohlmann–Rahtz reaction have been successfully adapted to continuous flow microwave reactors, achieving good yields and high regioselectivity in a single step. nih.govdntb.gov.ua This approach avoids issues related to the poor solubility of intermediates that can plague batch processes. nih.gov The main advantages of flow chemistry include enhanced safety, high selectivity and reproducibility, and reduced energy consumption, marking it as a sustainable technology for organic synthesis. nih.gov

Table 1: Comparison of Batch vs. Prospective Flow Synthesis for a Pyridine Derivative This table is illustrative and based on typical advantages seen when converting similar heterocyclic syntheses from batch to flow processes.

High-Throughput Screening Methodologies for Novel Reactions and Catalysts

High-Throughput Screening (HTS) is a powerful methodology for accelerating the discovery of novel catalysts and optimizing reaction conditions. scispace.com By enabling the rapid testing of large libraries of catalysts, solvents, and reagents in parallel, HTS can drastically reduce the time required for synthetic route development. researchgate.net For a molecule like (4E)-4-Imino-3-methylpyridin-1(4H)-ol, HTS could be employed to identify optimal conditions for its synthesis or to discover novel functionalization reactions of the iminopyridine core.

The workflow typically involves the design and synthesis of a catalyst library, parallel screening under various conditions, and rapid data analysis to identify "hits." scispace.com Recent advancements have enabled HTS to be performed on a nanomole scale, which is particularly valuable when dealing with precious substrates in the early stages of drug discovery or complex molecule synthesis. nih.govmdpi.com This miniaturized approach allows for thousands of experiments to be conducted in a single day with minimal material consumption. nih.gov Analytical techniques such as mass spectrometry and infrared thermography are often integrated into HTS platforms for rapid analysis of reaction outcomes. scispace.com

Table 2: Hypothetical High-Throughput Screening Workflow for a Novel Cross-Coupling Reaction on (4E)-4-Imino-3-methylpyridin-1(4H)-ol

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies